molecular formula C8H17N3 B13097052 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine

Cat. No.: B13097052
M. Wt: 155.24 g/mol
InChI Key: SOVKOEMMDULMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolopyridazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; reactions may require the presence of catalysts or specific solvents to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for targeting specific biological pathways and receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. It can also be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the overall structure. They are also studied for their biological activities and synthetic applications.

    Pyrazolopyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring. They share some structural similarities with pyrazolopyridazines but have different chemical and biological properties.

    Pyrazolopyridazines: Other derivatives of pyrazolopyridazines with different substituents on the ring system. These compounds can have varying reactivities and applications depending on the nature of the substituents.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine

InChI

InChI=1S/C8H17N3/c1-7-2-4-10-6-8(9)3-5-11(7)10/h7-8H,2-6,9H2,1H3

InChI Key

SOVKOEMMDULMTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2N1CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.